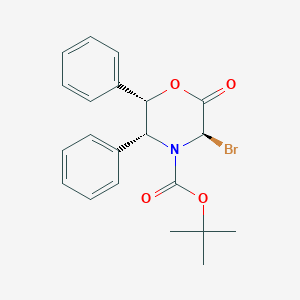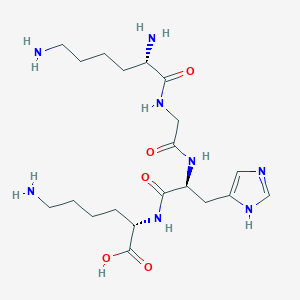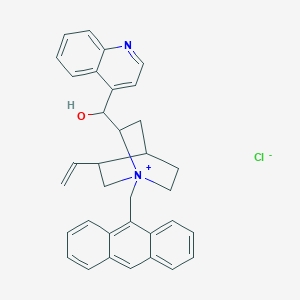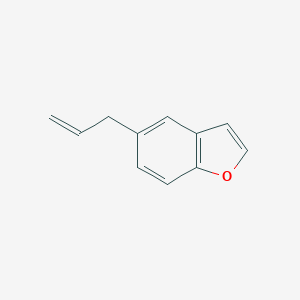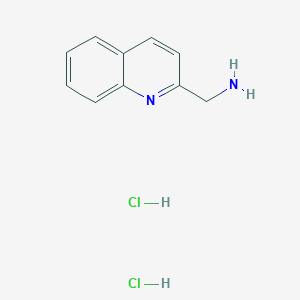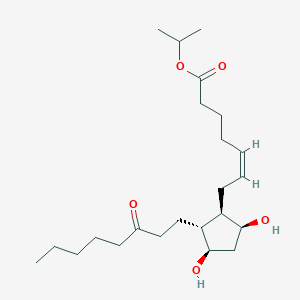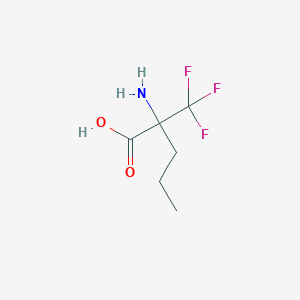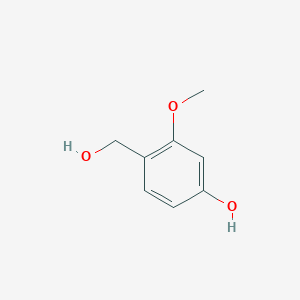![molecular formula C15H15NO2 B172814 Methyl 2-[4-(aminomethyl)phenyl]benzoate CAS No. 133052-21-8](/img/structure/B172814.png)
Methyl 2-[4-(aminomethyl)phenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(aminomethyl)phenyl]benzoate, also known as MABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABA is a white crystalline powder with a molecular weight of 277.33 g/mol. It is a member of the benzoic acid ester family and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
Methyl 2-[4-(aminomethyl)phenyl]benzoate acts as a fluorescent probe by binding to metal ions and undergoing a conformational change, which results in an increase in fluorescence intensity. The mechanism of Methyl 2-[4-(aminomethyl)phenyl]benzoate's binding to metal ions is based on the chelation of the metal ion by the amino and carboxylic groups of Methyl 2-[4-(aminomethyl)phenyl]benzoate.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-[4-(aminomethyl)phenyl]benzoate has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-[4-(aminomethyl)phenyl]benzoate in laboratory experiments is its high sensitivity and selectivity for metal ion detection. Methyl 2-[4-(aminomethyl)phenyl]benzoate is also easy to synthesize and has a low cost. However, Methyl 2-[4-(aminomethyl)phenyl]benzoate has some limitations, such as its low solubility in water, which can affect its performance in some experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 2-[4-(aminomethyl)phenyl]benzoate. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. Methyl 2-[4-(aminomethyl)phenyl]benzoate can also be used as a building block for the synthesis of new compounds with potential biological activities. Additionally, the synthesis of Methyl 2-[4-(aminomethyl)phenyl]benzoate derivatives with improved solubility and selectivity for metal ions can be explored.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(aminomethyl)phenyl]benzoate has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in organic synthesis for the preparation of various compounds such as peptides, amides, and esters. Methyl 2-[4-(aminomethyl)phenyl]benzoate has also been used as a fluorescent probe for the detection of metal ions such as copper and iron.
Propiedades
Número CAS |
133052-21-8 |
|---|---|
Nombre del producto |
Methyl 2-[4-(aminomethyl)phenyl]benzoate |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
methyl 2-[4-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10,16H2,1H3 |
Clave InChI |
LTSYIBPODUDLIX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
Sinónimos |
4'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID METHYL ESTER |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

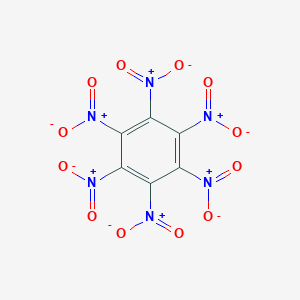
![(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B172734.png)
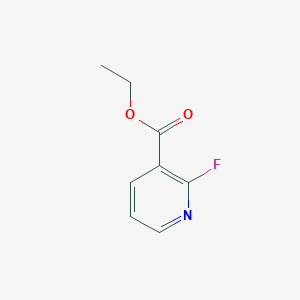
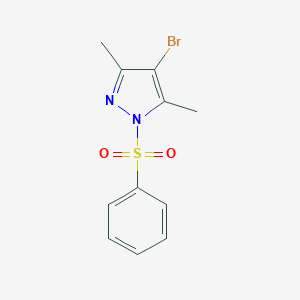
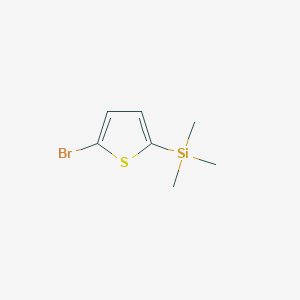
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
